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molecular formula C19H14N2O2 B1196993 CIL-102 CAS No. 479077-76-4

CIL-102

Cat. No. B1196993
M. Wt: 302.3 g/mol
InChI Key: VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952033B2

Procedure details

In addition, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone oxime (a hydroxyimino derivative of compound 1, referred to as compound 2 hereinafter) and (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-methyloxime (a methoxyimino derivative of compound 1, referred to as compound 3 hereinafter) were also shown to have an antiproliferative potency comparable to that of amsacrine. The applicants even further found that compound 1 is able to induce mitotic arrest and apoptosis by binding to tubulin and inhibiting tubulin polymerization (Huang Y. T. et al. (2005), J. Med. Chem., 280:2771-2779).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
methoxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18](/[C:21](=N/O)/[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C[O:26]/N=C(/C1C=CC(NC2C3C(=CC=CC=3)N=C3OC=CC=23)=CC=1)\C.COC1C=C(NS(C)(=O)=O)C=CC=1NC1C2C=CC=CC=2N=C2C=CC=CC=12>>[O:1]1[C:5]2=[N:6][C:7]3[C:12]([C:13]([NH:14][C:15]4[CH:20]=[CH:19][C:18]([C:21](=[O:26])[CH3:22])=[CH:17][CH:16]=4)=[C:4]2[CH:3]=[CH:2]1)=[CH:11][CH:10]=[CH:9][CH:8]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)/C(/C)=N/O
Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\N=C(/C)\C1=CC=C(C=C1)NC1=C2C(=NC3=CC=CC=C13)OC=C2
Step Seven
Name
methoxyimino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1NC=2C=3C=CC=CC3N=C4C2C=CC=C4)NS(=O)(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
tubulin polymerization (Huang Y. T. et al. (2005), J. Med. Chem., 280:2771-2779)

Outcomes

Product
Name
Type
Smiles
O1C=CC=2C1=NC1=CC=CC=C1C2NC2=CC=C(C=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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